3-Chloro-1,2-propanediol
Overview
Description
3-Chloro-1,2-propanediol, also known as 3-chloropropane-1,2-diol, is an organic compound with the molecular formula C3H7ClO2. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is soluble in water, ethanol, diethyl ether, and acetone, but only slightly soluble in toluene and insoluble in benzene, petroleum ether, and carbon tetrachloride . It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Epichlorohydrin Hydrolysis: One common method involves the hydrolysis of epichlorohydrin. This process typically uses a cation exchange resin as a catalyst. The reaction mixture, consisting of epichlorohydrin and deionized water, is heated to 70-75°C for 30-60 minutes.
Glycerol Chlorination: Another method involves the chlorination of glycerol. Glycerol and acetic acid are heated to 90-95°C, and dry hydrogen chloride gas is introduced until the reaction mixture reaches a theoretical weight increase of 150%.
Industrial Production Methods:
- The industrial production of this compound often employs the epichlorohydrin hydrolysis method due to its high conversion rate, product purity, and cost-effectiveness .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products, including glycidol and other epoxides.
Reduction Reactions: Reduction of this compound can yield 1,2-propanediol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Major Products:
Glycidol: Formed through oxidation.
1,2-Propanediol: Formed through reduction.
Various ethers and esters: Formed through substitution reactions
Mechanism of Action
Target of Action
3-Chloro-1,2-propanediol (3-MCPD) is a chlorinated derivative of propylene glycol. It primarily targets enzymes in various microorganisms, such as Alcaligenes sp. DS-S-7G . The compound interacts with these enzymes, leading to a series of biochemical reactions .
Mode of Action
The mode of action of 3-MCPD involves enzymatic dehalogenation . In Alcaligenes sp. DS-S-7G, the ®-MCH-dechlorinating enzyme system, composed of two components (Enzyme 1 and Enzyme 2), interacts with 3-MCPD . Enzyme 1 converts ®-MCH to hydroxyacetone, liberating chloride ions under aerobic conditions . Enzyme 2, in the presence of NAD+, enhances the dechlorinating activity when conjugated with Enzyme 1 .
Biochemical Pathways
The biochemical pathways affected by 3-MCPD involve the oxidative dechlorination of ®-MCH . This process is facilitated by the joint action of two enzymes in the presence of NAD+ . The final products of this pathway are acetic acid and formic acid .
Pharmacokinetics
Information on the pharmacokinetics of 3-MCPD, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It’s known that 3-mcpd can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract ofCorynebacterium sp. strain N-1074 .
Result of Action
The enzymatic dehalogenation of 3-MCPD results in the production of hydroxyacetone and the liberation of chloride ions . This process leads to the degradation of ®-MCH to acetic acid and formic acid . It’s important to note that 3-mcpd is a potent rodent chemosterilant and is suspected of causing cancer .
Action Environment
The action of 3-MCPD can be influenced by various environmental factors. For instance, the general population may be exposed to 3-MCPD via inhalation of ambient air and dermal contact with vapors and other products containing it . It’s also a food contaminant, leading to oral exposure . The presence of 3-MCPD in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites .
Biochemical Analysis
Biochemical Properties
3-Chloro-1,2-propanediol can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . This suggests that it can interact with certain enzymes and other biomolecules in biochemical reactions.
Cellular Effects
This compound is known to cross the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids . It has been found to accumulate in the cauda epididymis of rats and to a lesser extent in that of mice . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to undergo an SN2 reaction, where the alkoxide/phenoxide serves as the nucleophile and the alkyl halide the electrophilic substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound is toxicologically well characterized and displayed carcinogenic potential in rodent models .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been found that this compound crosses the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 .
Transport and Distribution
This compound is soluble in water and many organic solvents , suggesting that it can be easily transported and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its solubility in water and many organic solvents , it is likely that it can diffuse across cell membranes and localize in various subcellular compartments.
Scientific Research Applications
3-Chloro-1,2-propanediol has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-1,3-propanediol: Another chloropropanol with similar chemical properties but different reactivity and applications.
1,3-Dichloro-2-propanol: Contains two chlorine atoms and is used in different industrial applications.
Glycidol: An epoxide formed from the oxidation of 3-chloro-1,2-propanediol.
Uniqueness:
- This compound is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and industrial chemicals. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloropropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2, Array | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3533 | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020664 | |
Record name | 3-Chloro-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID. | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3533 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Propanediol, 3-chloro- | |
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Record name | alpha-Chlorohydrin | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Boiling Point |
415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
138 °F (NTP, 1992), 145 °C, 113 °C c.c. | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/3533 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Chlorohydrin | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
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Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |
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Record name | Glycerol alpha-monochlorohydrin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Density |
1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32 | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
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Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Vapor Density |
Relative vapor density (air = 1): 3.8 | |
Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Vapor Pressure |
3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27 | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/3533 | |
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Record name | alpha-Chlorohydrin | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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Mechanism of Action |
Glycidol ... an industrial chemical, has been showed to be a reproductive toxicant in short term studies and a carcinogen in rats and mice in /carcinogenicity/ studies. The reproductive toxicity of glycidol was believed to result from its conversion to alpha-chlorohydrin by the action of hydrochloric acid in the stomach. The comparative disposition of glycidol was investigated in rats following oral or iv admin at doses of 37.5 and 75 mg/kg. ... Approx 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of the dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 or 72 hr following dosing, respectively. In general, the concn of glycidol equivalents in tissues were proportional to the dose. The highest concn of radioactivity were /noted/ in the blood cells, thyroid, liver, kidney, spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and oral routes. The total recovery of radioactivity ranged from 87 to 91% of the dose. Urinary radioactivity was resolved by HPLC analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar to iv or oral admin of the two doses studied. ..., The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed., An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction. | |
Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or pale yellow liquid, Heavy liquid | |
CAS No. |
96-24-2 | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3533 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Chloro-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-24-2 | |
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Record name | alpha-Chlorohydrin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096242 | |
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Record name | 1,2-Propanediol, 3-chloro- | |
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Record name | 3-Chloro-1,2-propanediol | |
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Record name | 3-chloropropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.267 | |
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Record name | .ALPHA.-CHLOROHYDRIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGS78A3T6P | |
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Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |
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Record name | Glycerol alpha-monochlorohydrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-40 °F (NTP, 1992), -40 °C | |
Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3533 | |
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Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Q1: What are the primary toxicological concerns associated with 3-MCPD?
A1: 3-MCPD has been identified as a potential carcinogen to humans. [] Studies have shown that it can induce malignant transformation in mouse fibroblasts. [] Additionally, 3-MCPD has been linked to adverse effects on male reproductive health in rats, including reduced sperm count, viability, and alterations in testicular and epididymal histology. [, ]
Q2: What biological marker has been proposed for assessing 3-MCPD exposure?
A2: Research suggests that N-acetyl-β-D-glucosaminidase (NAG) activity in urine could be a sensitive biological marker for 3-MCPD exposure. [] This is particularly relevant as urine collection is non-invasive and could provide valuable data for human health assessments. []
Q3: How does 3-MCPD impact the liver, and are there potential protective measures?
A3: 3-MCPD can induce liver injury by disrupting the process of autophagic flux, a critical cellular recycling mechanism. [] Research suggests that ginsenoside Rb1, a natural compound found in ginseng, can help alleviate this liver injury by stimulating autophagic flux. [] This finding highlights the potential of natural substances in mitigating the harmful effects of food processing pollutants. []
Q4: What analytical techniques are commonly used to determine 3-MCPD levels?
A4: Several analytical methods are employed for 3-MCPD detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its high sensitivity and ability to identify and quantify 3-MCPD in various matrices, including biological samples and food products. [, , ] Other techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which offers advantages like simple instrumentation and cost-effectiveness. [] Capillary Electrophoresis with Electrochemical Detection (CE-ED) is another method used to estimate 3-MCPD levels, particularly in hydrolyzed vegetable protein. []
Q5: What are the challenges associated with analyzing 3-MCPD esters in food products?
A5: 3-MCPD often exists as fatty acid esters (3-MCPD esters) in food. These esters pose analytical challenges due to their structural similarity to glycerides, making separation and extraction difficult. [] Specialized methods, like those utilizing ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS), have been developed to address this complexity. []
Q6: How is 3-MCPD formed in food?
A6: 3-MCPD formation is primarily linked to food processing, particularly during thermal treatment in the presence of chloride ions. [, , ] Studies indicate that the refining process of oils and fats, specifically the deodorization step, plays a crucial role in generating 3-MCPD esters. [, ] Additionally, research using model reactions with triglycerides and sodium chloride has provided insights into the influence of factors like temperature, reactant concentrations, and fatty acid composition on 3-MCPD formation. []
Q7: What measures can be taken to reduce 3-MCPD levels in food?
A7: Strategies for minimizing 3-MCPD formation in food primarily focus on controlling processing parameters. Reducing chloride ion concentration in water used during oil refinement is a key approach. [, , ] Other techniques involve optimizing processing steps like degumming, deacidification, bleaching, and deodorization to limit 3-MCPD precursor formation. [, ]
Q8: What is the chemical structure of 3-MCPD?
A8: 3-MCPD is a chlorohydrin, a class of organic compounds containing both chlorine and hydroxyl functional groups. Its structure comprises a three-carbon chain with a chlorine atom attached to the third carbon and hydroxyl groups on the first and second carbons.
Q9: Is 3-MCPD chiral?
A9: Yes, 3-MCPD exists as two enantiomers: (R)-3-MCPD and (S)-3-MCPD. Research has focused on the enantioselective production and biodegradation of these enantiomers using microbial systems. [, , ]
Q10: Does 3-MCPD have any industrial applications?
A10: While primarily considered a food contaminant, 3-MCPD serves as a valuable building block in synthesizing various compounds. One notable example is its use in the production of linezolid, an oxazolidinone antibiotic effective against gram-positive bacteria. []
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